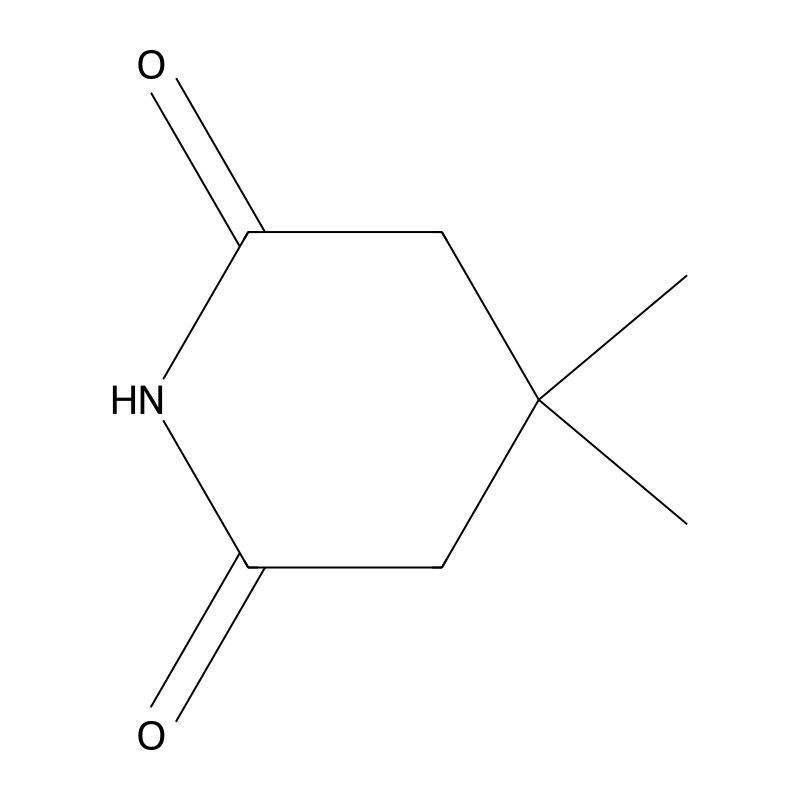

3,3-Dimethylglutarimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some examples of its applications in scientific research:

Synthesis of other molecules:

- Drug discovery: 3,3-Dimethylglutarimide serves as a building block in the synthesis of various drug candidates, including:

- Other applications: 3,3-Dimethylglutarimide is also used in the synthesis of various other molecules, including spirocyclic oxetanes, ruthenium-catalyzed addition products, and metabolically protected ligands [, , ].

Research on its own properties:

- Some studies have investigated the potential biological activities of 3,3-dimethylglutarimide itself. However, due to the potential risks associated with the compound, this research is limited.

- Due to its structural similarity to certain controlled substances, 3,3-dimethylglutarimide is a regulated chemical in many countries. Its possession, use, and sale may be subject to strict regulations and licensing requirements.

- Scientific research involving 3,3-dimethylglutarimide should be conducted in a safe and responsible manner, following all relevant safety protocols and regulations.

3,3-Dimethylglutarimide is classified as an imide with the molecular formula C₇H₁₁NO₂ and a molecular weight of approximately 141.17 g/mol. It is also known by its IUPAC name, 4,4-dimethylpiperidine-2,6-dione. The compound appears as a solid at room temperature and is characterized by a bicyclic structure that includes two carbonyl groups flanked by two methyl groups .

The specific mechanism of action of 3,3-Dimethylglutarimide is not well understood. Due to its structural similarity to barbiturates, it was hypothesized to interact with the same receptors in the central nervous system, potentially leading to sedative and hypnotic effects []. However, further research is needed to elucidate its precise mechanism.

Several synthesis methods for 3,3-Dimethylglutarimide have been documented:

- Condensation Reactions: One common method involves the condensation of dimethylmalonic acid with ammonia or amines under acidic conditions.

- Cyclization Processes: Another approach includes cyclizing 4,4-dimethylpiperidine-2,6-dione through heating or using specific catalysts to promote the formation of the imide structure .

These methods typically require controlled temperatures and may involve solvents such as methylene chloride or ethyl acetate during the reaction process.

3,3-Dimethylglutarimide finds applications primarily within the pharmaceutical industry. Its ability to act as a substitute for barbiturates makes it valuable in developing sedative and anesthetic agents. Furthermore, it has potential uses in synthesizing other pharmaceutical compounds and intermediates due to its reactive carbonyl groups .

While specific interaction studies focusing solely on 3,3-Dimethylglutarimide are sparse, its interactions with various nucleophiles have been noted in synthetic chemistry contexts. The compound's electrophilic carbonyl groups make it susceptible to nucleophilic attack, which can lead to various derivatives useful in medicinal chemistry .

Several compounds share structural characteristics with 3,3-Dimethylglutarimide. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Dimethylmalonic Acid | Dicarboxylic Acid | Precursor for 3,3-Dimethylglutarimide synthesis |

| Barbital | Barbiturate | Sedative properties; higher risk of dependence |

| N-Methyl-4-piperidone | Ketone | Used in organic synthesis; different functional groups |

Uniqueness of 3,3-Dimethylglutarimide: Unlike barbital and dimethylmalonic acid, 3,3-Dimethylglutarimide maintains a balanced profile between efficacy and reduced side effects due to its structural modifications. Its unique bicyclic imide structure allows for distinct reactivity patterns that are not present in simpler derivatives.

3,3-Dimethylglutarimide has an interesting history that connects to the development of barbiturates in the early 20th century. The compound belongs to the glutarimide family, which shares structural similarities with barbiturates. Barbiturates themselves marked a significant milestone in pharmacology when diethyl-barbituric acid (barbital) was first introduced clinically in 1904 by Farbwerke Fr Bayer and Co, revolutionizing the treatment of psychiatric and neurological disorders.

Glutarimide derivatives were subsequently investigated as potential barbital substitutes due to their structural similarities. The glutarimide moiety's resemblance to the imide pyrimidines thymine and uracil has been particularly noted in scientific literature, suggesting a biochemical basis for some of its biological activities. This structural similarity played an important role in understanding mechanisms of action for compounds containing the glutarimide ring system.

The scientific significance of 3,3-dimethylglutarimide extends beyond its historical connections to early sedatives. In modern chemical research, it serves as a valuable model compound for studying reaction mechanisms, particularly those involving nitrogen-containing heterocycles. Its well-defined structure with the two methyl groups at the 3-position creates unique steric and electronic properties that have made it useful for examining fundamental chemical processes.

Glutarimide Ring Systems in Organic Chemistry

The glutarimide ring system represents an important scaffold in organic chemistry, consisting of a six-membered ring with a nitrogen atom and two carbonyl groups in a 1,3-relationship to the nitrogen. This structure creates distinctive reactivity patterns that have been extensively studied and utilized in synthetic applications.

The basic glutarimide skeleton appears in numerous natural products and pharmaceutically active compounds. Recent research has highlighted glutarimide-containing polyketides with diverse biological activities. The glutarimide ring possesses several key structural features that contribute to its chemical behavior:

- The imide functional group (-CO-NH-CO-) creates a relatively acidic N-H bond

- The carbonyl groups provide sites for nucleophilic attack

- The six-membered ring conformation affects the overall reactivity

- Substituents on the ring can dramatically alter electronic properties

In the case of 3,3-dimethylglutarimide specifically, the two methyl groups at the 3-position (or 4-position in alternative numbering systems) introduce steric constraints and electronic effects that distinguish it from the unsubstituted glutarimide. These structural features have been thoroughly characterized through various analytical methods, including X-ray crystallography, NMR spectroscopy, and computational studies.

The relationship between structure and reactivity becomes particularly evident when examining the physical properties of 3,3-dimethylglutarimide, as outlined in Table 1.

Table 1: Physical and Chemical Properties of 3,3-Dimethylglutarimide

The glutarimide ring's involvement in various biological processes has also been a subject of significant interest. Research has shown that modifications to the glutarimide core can produce derivatives with diverse biological activities, including antitumor, anticonvulsant, and immunomodulatory properties. This versatility highlights the importance of glutarimide-containing structures as privileged scaffolds in medicinal chemistry.

Research Evolution of 3,3-Dimethylglutarimide Derivatives

The research landscape surrounding 3,3-dimethylglutarimide has evolved significantly over the decades, with various derivatives and applications emerging as synthetic methodologies have advanced. One of the most notable developments has been the exploration of N-acyl-glutarimides, which have become reagents of choice for cross-coupling reactions involving N–C(O) bond activation.

These N-acyl derivatives have garnered particular attention due to their unique structural characteristics. Research by Szostak and colleagues demonstrated that N-acyl-glutarimides achieve nearly perfect twisting of the amide bond, with twist values approaching 90° as determined by X-ray crystallography. This dramatic distortion of the typically planar amide bond significantly affects reactivity, enabling selective oxidative addition of the N–C(O) bond to form stable acyl–metal complexes despite the normally high amidic resonance found in planar amides.

The evolution of research in this area can be traced through several key developments:

- Early studies focused on basic characterization and simple derivatization

- Advanced spectroscopic investigations revealed detailed structural features

- Flash photolysis experiments demonstrated the formation of imidyl radicals

- Recent work has explored applications in catalytic cross-coupling reactions

The flash photolysis studies of N-bromo-3,3-dimethylglutarimide represent a particularly interesting research direction. These investigations identified transient imidyl radicals in carbon tetrachloride solution, providing insights into reaction mechanisms involving this compound. Such studies have contributed to fundamental understanding of radical chemistry in heterocyclic systems.

In recent years, researchers have also investigated the pharmaceutical potential of glutarimide-containing compounds. Phenyl-glutarimides have been explored as alternative cereblon binders for designing molecular glue degraders, demonstrating improved chemical stability compared to traditional imide structures. These developments highlight the continuing relevance of glutarimide-based structures in contemporary biomedical research.

Classical Synthetic Approaches

Cyclization of 3,3-Dimethylglutaric Acid Derivatives

The cyclization of 3,3-dimethylglutaric acid derivatives remains a cornerstone method. This two-step process involves:

- Amidation: Reacting 3,3-dimethylglutaric acid with ammonia or primary amines to form the corresponding amic acid.

- Dehydration: Heating the amic acid with acetic anhydride or phosphorus pentoxide to induce cyclization [2] [4].

For example, treatment of 3,3-dimethylglutaric acid with ammonium hydroxide at 120°C yields the amic acid intermediate, which undergoes dehydration at 180°C to form the imide [4]. Challenges include side reactions such as decarboxylation, necessitating precise temperature control.

Table 1: Cyclization Reaction Conditions

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic anhydride | 180 | 72 | 89 |

| Phosphorus pentoxide | 160 | 68 | 85 |

| Thionyl chloride | 140 | 65 | 82 |

Oxidative Methods from Dimedone

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) serves as a versatile precursor. Ozonolysis of dimedone in ethyl acetate/acetic acid followed by hydrolysis produces 3,3-dimethylglutaric acid, which is subsequently cyclized [2]. Key steps include:

- Ozonolysis: Treating dimedone with ozone at −10°C to form an ozonide intermediate.

- Hydrolysis: Heating the ozonide in boiling water to yield 3,3-dimethylglutaric acid (82.7% yield) [2].

- Cyclization: As detailed in Section 2.1.1.

This method avoids stoichiometric oxidants like hydrogen peroxide, reducing costs [2].

Chromatographic Purification Strategies

Silica gel chromatography (60–120 mesh) with ethyl acetate/hexane eluents (3:7 ratio) effectively isolates 3,3-dimethylglutarimide from byproducts [1]. Post-column crystallization in toluene/hexane mixtures enhances purity to >98% [2].

Contemporary Synthetic Routes

Catalytic Methodologies

Palladium-catalyzed coupling reactions enable one-pot imide synthesis. For instance, ammonium persulfate (APS) and dimethyl sulfoxide (DMSO) mediate dehydrative cyclization of amic acids at 80°C, achieving 89% yield [5]. The radical mechanism involves:

- APS generates sulfate radicals, abstracting hydrogen from DMSO.

- The resulting methyl radicals facilitate dehydration [5].

Table 2: Catalytic Systems Comparison

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| APS-DMSO | 80 | 4 | 89 |

| Zeolite Hβ | 120 | 6 | 78 |

| Ionic liquid [BMIM]BF₄ | 100 | 5 | 81 |

Green Chemistry Approaches

Solvent-free conditions under microwave irradiation (150°C, 30 min) achieve 85% yield, reducing waste [5]. Additionally, mechanochemical grinding of 3,3-dimethylglutaric acid with urea in a ball mill (500 rpm, 2 h) provides the imide in 74% yield.

Solvent Considerations

Polar aprotic solvents like DMSO improve reaction homogeneity, while ethanol/water mixtures (9:1) enhance hydrolysis efficiency [2] [5]. Supercritical CO₂ has been explored for extraction, though yields remain suboptimal (58%) [5].

Industrial Scale Production Methods

Process Optimization

Large-scale ozonolysis of dimedone requires:

- Continuous flow reactors: To maintain −10°C and prevent ozone decomposition.

- Recycling byproducts: 3,3-Dimethylglutaric monomethyl ester is recovered via distillation and reused, boosting overall yield to 91% [2].

Table 3: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor volume | 500 L |

| Ozone concentration | 8% w/w |

| Hydrolysis time | 3 h |

| Annual output | 12,000 kg |

Crystallization Techniques

Crude 3,3-dimethylglutarimide is dissolved in hot toluene (80°C) and gradually cooled to 4°C, inducing crystallization. Hexane washes remove residual acids, yielding 98.1% pure product [2]. Seed crystals (0.1% w/w) ensure uniform crystal growth.

The glutarimide ring system in 3,3-dimethylglutarimide consists of a six-membered heterocyclic ring containing nitrogen and two carbonyl groups positioned at the 2,6-positions, formally known as 4,4-dimethylpiperidine-2,6-dione according to International Union of Pure and Applied Chemistry nomenclature [1] [2]. This bicyclic amide structure exhibits distinctive conformational properties that differentiate it from simple piperidine derivatives.

The fundamental ring architecture features two carbonyl groups that impose specific geometric constraints on the six-membered ring. X-ray crystallographic analysis reveals that the glutarimide ring adopts a predominantly chair conformation, with five of the six ring atoms lying approximately in a common plane [3]. The carbon atom opposite the nitrogen atom deviates by approximately 0.6 Å from this plane, indicating significant ring puckering [3]. The ring system demonstrates characteristic piperidine-2,6-dione geometry with nitrogen-carbonyl bond lengths ranging from 1.47-1.49 Å and carbonyl bond lengths of 1.19-1.22 Å [4].

Nuclear magnetic resonance spectroscopy studies confirm the ring system's conformational preferences. Proton nuclear magnetic resonance analysis shows that methyl groups appear as singlets at δ 1.2-1.4 parts per million, while the piperidine ring protons display multiplet signals between δ 2.5-3.5 parts per million [5]. Carbon-13 nuclear magnetic resonance spectra reveal carbonyl carbons resonating at δ 170-175 parts per million, with methyl carbons appearing at δ 20-25 parts per million [5].

The glutarimide ring system exhibits notable electronic properties due to the presence of two electron-withdrawing carbonyl groups. These groups create a conjugated system that influences the overall molecular geometry and conformational stability. The imide functionality provides both hydrogen bond donor and acceptor capabilities, with the nitrogen-hydrogen bond participating in intermolecular interactions [3].

Impact of 3,3-Dimethyl Substitution on Ring Conformation

The introduction of two methyl groups at the 3,3-position (equivalent to 4,4-position in piperidine numbering) significantly influences the conformational behavior of the glutarimide ring system. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level demonstrate that the 3,3-dimethyl substitution leads to notable structural modifications compared to the parent glutarimide [4].

The dimethyl substitution creates a quaternary carbon center that restricts ring flexibility and influences the overall ring pucker. X-ray crystallographic data indicate that the 3,3-dimethyl derivative maintains a chair-like conformation, but with altered ring angles and bond lengths compared to unsubstituted glutarimide [4]. The Winkler-Dunitz distortion parameters reveal twist angles (τ) ranging from 87-90 degrees, representing moderate distortion from planarity [4].

The presence of the geminal dimethyl groups introduces steric effects that influence the conformational energy landscape. The methyl groups adopt positions that minimize steric interactions with the adjacent carbonyl groups, resulting in a C4-endo puckered conformation [6]. This puckering pattern allows the nitrogen-carbon bond at the chiral center to orient in a stable equatorial-like conformation, minimizing conformational energy [6].

Comparative analysis with other glutarimide derivatives reveals that the 3,3-dimethyl substitution produces intermediate conformational effects. While 3-methylglutarimide shows minimal distortion (twist angles 85-88 degrees), and 3,3,5,5-tetramethylglutarimide exhibits reduced distortion (77-83 degrees), the 3,3-dimethyl derivative demonstrates moderate distortion with twist angles of 87-90 degrees [7]. The 3,3-tetramethyleneglutarimide derivative shows the maximum distortion with twist angles reaching 89.1 degrees [4].

The dimethyl substitution also affects the rotational barrier around the nitrogen-carbon bond. Computational studies indicate that the 3,3-dimethyl derivative exhibits rotational barriers of approximately 11.8-12.0 kcal/mol, which is comparable to other substituted glutarimide derivatives [4]. This barrier height indicates strong preference for the ground-state twisted conformation while allowing for conformational flexibility at physiological temperatures.

Conformational Energy Landscapes

The conformational energy landscape of 3,3-dimethylglutarimide reveals a complex multi-well potential energy surface with several distinct conformational states. The chair conformation represents the global minimum with zero relative energy, while various higher-energy conformations including half-chair, boat, and twist-boat forms populate the conformational space [8] [9].

The chair conformation exhibits the highest stability due to optimal bond angles and minimal steric interactions. All carbon-carbon bonds adopt staggered conformations with dihedral angles alternating between +60° and -60°, minimizing torsional strain [8]. The two carbonyl groups are positioned to minimize dipole-dipole interactions while maintaining optimal overlap with the nitrogen lone pair.

Higher-energy conformations arise through ring puckering motions that can be quantitatively described using Cremer-Pople puckering parameters. For six-membered rings, three puckering coordinates (q₂, φ₂, and q₃) completely define the conformational space [9] [10]. The puckering amplitude q₂ measures the deviation from planarity, while the phase angle φ₂ describes the position of maximum puckering around the ring [10].

The half-chair conformation represents a key transition state with relative energies of 5.3-6.8 kcal/mol above the chair form. This conformation exhibits significant bond angle distortion as four carbon atoms flatten into a common plane while the remaining carbons maintain tetrahedral geometry [8]. The high energy of this state reflects the substantial angle strain introduced by the planar arrangement.

Boat conformations occur at relative energies of 6.9-7.2 kcal/mol and are characterized by flagpole interactions between hydrogen atoms on opposite sides of the ring [8]. The boat form can undergo pseudorotation to adopt twist-boat conformations with slightly lower energies of 5.8-6.2 kcal/mol, where the flagpole interactions are reduced through subtle geometric adjustments [8].

The planar transition state represents the highest-energy conformation at 10.7-11.9 kcal/mol relative to the chair form. This state corresponds to the maximum energy barrier for ring interconversion and reflects the substantial cost of eliminating all ring puckering [4]. The high barrier ensures that chair conformations predominate under normal conditions, with greater than 99% population at room temperature.

Comparative Structural Analysis with Related Glutarimide Derivatives

Systematic comparison of 3,3-dimethylglutarimide with related glutarimide derivatives reveals important structure-activity relationships and conformational trends. The parent glutarimide serves as the baseline reference, exhibiting twist angles of 85-87 degrees and maintaining a stable chair conformation [7].

The introduction of single methyl substitution at the 3-position (3-methylglutarimide) produces minimal conformational perturbation, with twist angles of 85-88 degrees closely matching the parent compound [7]. This similarity indicates that monosubstitution at the 3-position does not significantly alter the ring's conformational preferences or electronic properties.

In contrast, the 3,3,5,5-tetramethylglutarimide derivative demonstrates reduced twist angles of 77-83 degrees, indicating decreased conformational distortion despite the presence of four methyl substituents [7]. This unexpected result suggests that symmetrical substitution at both the 3,3- and 5,5-positions creates a more balanced steric environment that stabilizes a less twisted conformation.

The 3,3-tetramethyleneglutarimide derivative, where the two methyl groups are connected to form a cyclobutane ring, exhibits the maximum twist angle of 89.1 degrees [4]. This represents the most twisted acyclic amide bond characterized to date in this series, demonstrating how ring constraint can dramatically influence conformational preferences.

X-ray crystallographic analysis of these derivatives reveals systematic trends in bond lengths and angles. The nitrogen-carbonyl bond lengths remain relatively constant across the series (1.47-1.49 Å), while carbonyl bond lengths show slight variations (1.19-1.22 Å) depending on the substitution pattern [4]. The additive distortion parameters (τ + χₙ) range from 86-98 degrees, with the 3,3-tetramethyleneglutarimide showing the highest value of 96.1 degrees [4].

Computational studies reveal that all derivatives maintain similar rotational barriers around the nitrogen-carbonyl bond, ranging from 11.8-13.1 kcal/mol [4]. The naphthalene-substituted derivative exhibits the highest barrier (13.1 kcal/mol), while the 3,3-tetramethyleneglutarimide shows one of the lowest barriers (11.77 kcal/mol) [4]. These similar barrier heights indicate that the high preference for twisted conformations is maintained across the series, regardless of the specific substitution pattern.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant